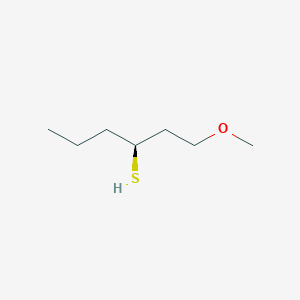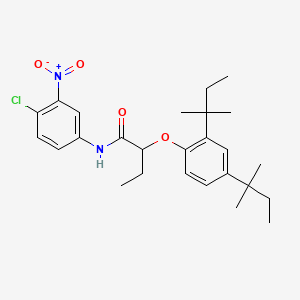
4'-Chloro-2-(2,4-di-tert-pentylphenoxy)-3'-nitrobutyranilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide is a complex organic compound with the molecular formula C24H31ClN2O4 This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a phenoxy group with tert-pentyl substituents
準備方法
The synthesis of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of 2,4-di-tert-pentylphenol, which is then reacted with a suitable chlorinating agent to introduce the chloro group.
Nitration: The chlorinated phenol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with butyranilide: The nitro-chlorophenol intermediate is then coupled with butyranilide under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group with tert-pentyl substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide can be compared with other similar compounds, such as:
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide: This compound has a similar structure but with an acetanilide moiety instead of a butyranilide moiety.
2-Chloro-4-tert-amylphenol: This compound shares the chloro and tert-pentylphenoxy groups but lacks the nitro and butyranilide groups.
The uniqueness of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
27333-05-7 |
|---|---|
分子式 |
C26H35ClN2O4 |
分子量 |
475.0 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide |
InChI |
InChI=1S/C26H35ClN2O4/c1-8-22(24(30)28-18-12-13-20(27)21(16-18)29(31)32)33-23-14-11-17(25(4,5)9-2)15-19(23)26(6,7)10-3/h11-16,22H,8-10H2,1-7H3,(H,28,30) |
InChIキー |
NDHDBYBYUGLUJG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
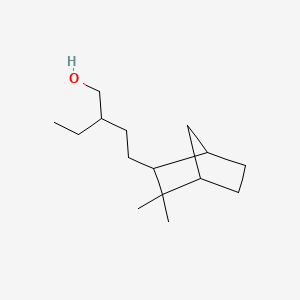

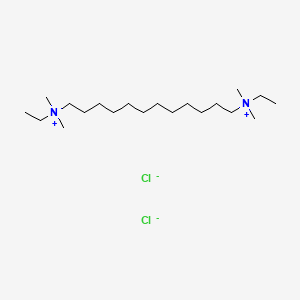



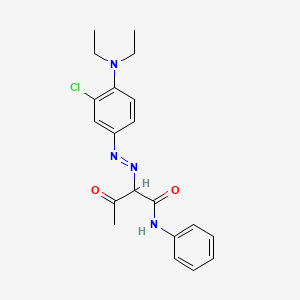
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)



